molecular formula C18H24BrNO2 B1652846 [2-(3,4-Dimethoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide CAS No. 1609407-36-4

[2-(3,4-Dimethoxyphenyl)ethyl](3-methylbenzyl)amine hydrobromide

Cat. No. B1652846
CAS RN: 1609407-36-4
M. Wt: 366.3
InChI Key: MMFPSEIPTRGEKH-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-36-4 . It has a molecular weight of 366.3 and its IUPAC Name is N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-methylbenzyl)amine hydrobromide .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H23NO2.BrH/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has shown promise in the treatment of Alzheimer’s disease. It can bind with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . Its anti-inflammatory activity suggests it could reduce the toxicity of nerve cells affected by beta-amyloid, offering neuroprotective effects . Additionally, it may directly act on amyloid protein, reducing the toxic effects on nerve cells .

Neuroprotection

The compound’s ability to improve the toxicity of nerve cells in primary SD rats indicates a potential for neuroprotective applications. It could be used to mitigate the effects of neurodegenerative diseases by protecting nerve cells from harmful substances .

Cognitive Function Improvement

In animal models, this compound has been shown to effectively improve learning ability and memory capacity. This suggests its use in treating cognitive impairments and enhancing cognitive functions in conditions like dementia .

Gastric Ulcer Prevention

Derivatives of this compound have been evaluated for their effectiveness in preventing gastric ulceration caused by water-immersion stress in rats. This points to its potential application in the development of treatments for stress-induced gastric ulcers .

Synthesis of Muscle Relaxants

The compound serves as an intermediate in the synthesis of muscle relaxants like papaverine. This application is crucial in the pharmaceutical industry for producing medications that can alleviate muscle spasms .

Amyloid Beta Depolymerization

The compound’s interaction with amyloid beta suggests it could play a role in depolymerizing beta-amyloid, which is significant in the context of Alzheimer’s disease treatment. By breaking down amyloid beta, it could help in reducing the formation of plaques associated with Alzheimer’s .

Anti-inflammatory Activity

The compound has demonstrated good anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory conditions. This property could be harnessed to develop new anti-inflammatory drugs .

Chemical Research and Synthesis

As a chemical building block, this compound is used in various chemical syntheses and research applications. Its molecular structure allows for versatility in creating a wide range of derivatives with potential therapeutic uses .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with alpha7 nicotinic acetylcholine receptors (α7nachr) . These receptors play a crucial role in transmitting signals in the brain and are involved in various neurological processes.

Result of Action

Based on related compounds, it could potentially have neuroprotective effects and improve cognitive functions such as learning and memory .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.BrH/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFPSEIPTRGEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609407-36-4
Record name Benzeneethanamine, 3,4-dimethoxy-N-[(3-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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